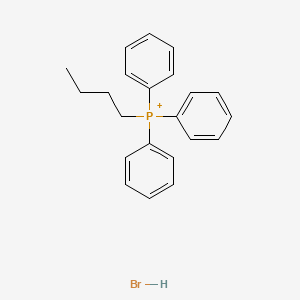
Butyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl)Triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C and stirred until the reaction is complete . The product is then purified by recrystallization from solvents such as chloroform or methanol .
Industrial Production Methods
In industrial settings, the production of (1-Butyl)Triphenylphosphonium Bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and packaged in various sizes ranging from small laboratory-scale quantities to large industrial-scale batches .
Chemical Reactions Analysis
Types of Reactions
(1-Butyl)Triphenylphosphonium Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(1-Butyl)Triphenylphosphonium Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Butyl)Triphenylphosphonium Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. In biological systems, it targets tubulin polymerization, inhibiting cell division and exhibiting antimitotic properties . The compound also affects the mitochondrial carnitine system, influencing energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound used in similar catalytic applications.
Tetramethylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Triphenylphosphine Oxide: The oxidized form of triphenylphosphine.
Uniqueness
(1-Butyl)Triphenylphosphonium Bromide is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity. Its ability to act as a phase transfer catalyst and its applications in inhibiting tubulin polymerization make it particularly valuable in both chemical and biological research .
Properties
Molecular Formula |
C22H25BrP+ |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
butyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1; |
InChI Key |
IKWKJIWDLVYZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
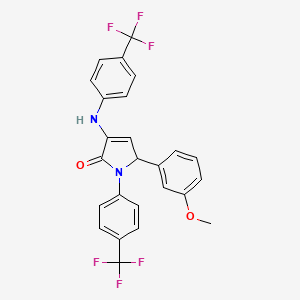
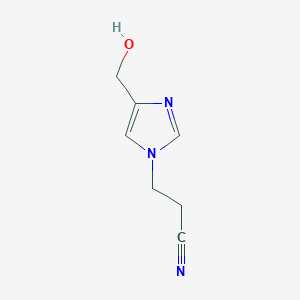
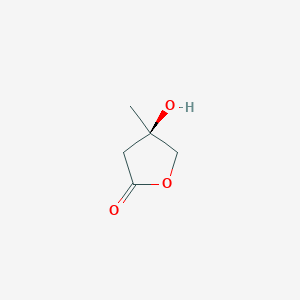

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
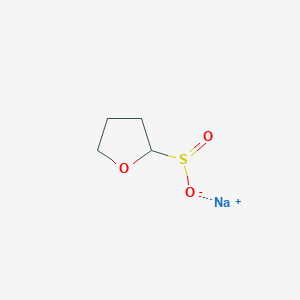
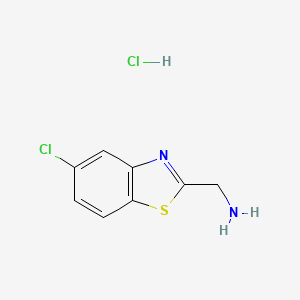
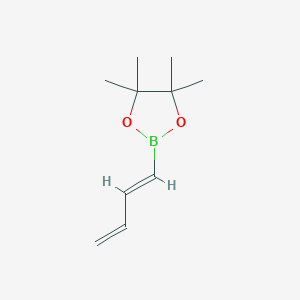
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)
